[1,3'-Bipiperidine]-4-carboxamide dihydrochloride
Description
[1,3'-Bipiperidine]-4-carboxamide dihydrochloride is a bicyclic piperidine derivative with the molecular formula C₁₁H₂₁N₃O·2HCl (free base: C₁₁H₂₁N₃O). It features a carboxamide group at the 4-position of the bipiperidine scaffold and exists as a dihydrochloride salt to enhance solubility and stability .
Properties
Molecular Formula |
C11H23Cl2N3O |
|---|---|
Molecular Weight |
284.22 g/mol |
IUPAC Name |
1-piperidin-3-ylpiperidine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C11H21N3O.2ClH/c12-11(15)9-3-6-14(7-4-9)10-2-1-5-13-8-10;;/h9-10,13H,1-8H2,(H2,12,15);2*1H |
InChI Key |
DCFKIGFROGMXHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2CCC(CC2)C(=O)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3’-Bipiperidine]-4-carboxamide dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of [1,3’-Bipiperidine]-4-carboxamide dihydrochloride often involves large-scale cyclization reactions under controlled conditions. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[1,3’-Bipiperidine]-4-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated piperidine rings.
Scientific Research Applications
[1,3’-Bipiperidine]-4-carboxamide dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [1,3’-Bipiperidine]-4-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Pharmacological Profiles
The following table summarizes key differences between [1,3'-Bipiperidine]-4-carboxamide dihydrochloride and related compounds:
Key Differences
Substitution Patterns and Bioactivity
- Positional Isomerism: The 1,3'-bipiperidine linkage in the target compound contrasts with the 1,4' or 4,4' linkages in analogs (e.g., Pipamperone, Carpipramine).
- Functional Groups : The 4-carboxamide group enables hydrogen bonding with biological targets (e.g., dopamine receptors), while analogs like Pipamperone incorporate bulkier substituents (e.g., p-fluorobenzoylpropyl) for enhanced receptor affinity .
Physicochemical Properties
- Solubility : The dihydrochloride salt form enhances aqueous solubility across all compounds. However, the target compound’s simpler structure (MW ~297.2) may offer superior bioavailability compared to heavier analogs like Carpipramine (MW ~594.1) .
- Synthetic Accessibility : 4,4'-Bipiperidine dihydrochloride (MW 241.2) is a common intermediate for complex analogs but lacks therapeutic activity itself .
Regulatory and Industrial Status
- Target Compound: No FDA or EMA regulatory data are available, indicating it remains in preclinical research .
- Pipamperone/Carpipramine : FDA-regulated under Unique Ingredient Identifiers (e.g., IT085U64JB for Pipamperone) and EMA-scheduled in XEVMPD .
- Trade Classifications : Most bipiperidine derivatives are classified under HS 29333999 for international trade .
Biological Activity
[1,3'-Bipiperidine]-4-carboxamide dihydrochloride is a synthetic compound notable for its bipiperidine structure, which consists of two piperidine rings linked by a carbon atom and functionalized with a carboxamide group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of pharmacology and drug design.
The dihydrochloride form of [1,3'-Bipiperidine]-4-carboxamide enhances its solubility and stability in biological environments, making it suitable for various biological assays. The amide functional group is crucial as it can participate in diverse chemical reactions such as hydrolysis and nucleophilic substitution, allowing for further derivatization which may enhance its biological activity.
Biological Activity Overview
Research indicates that [1,3'-Bipiperidine]-4-carboxamide dihydrochloride may interact with several biological targets, potentially influencing critical cellular processes. Preliminary interaction studies suggest that compounds with similar structures have shown binding affinities to various enzymes and receptors.
Potential Activities
The compound is hypothesized to exhibit several biological activities based on its structure:
- Antitubercular Activity : There are indications that this compound may possess antitubercular properties, similar to other piperidine derivatives.
- Antioxidant Activity : The structural features suggest potential antioxidant capabilities.
- Enzyme Inhibition : Molecular docking studies could reveal interactions with enzymes like tyrosinase, which are involved in melanin biosynthesis.
Comparative Analysis with Similar Compounds
To better understand the biological potential of [1,3'-Bipiperidine]-4-carboxamide dihydrochloride, a comparison with structurally similar compounds is beneficial. The following table summarizes key features and activities of related compounds:
| Compound Name | Structure Type | Notable Activity | Unique Features |
|---|---|---|---|
| [1,3'-Bipiperidine]-4-carboxamide dihydrochloride | Bipiperidine derivative | Potential antitubercular activity | Dihydrochloride salt enhances solubility |
| Piperazine derivatives | Heterocyclic amine | Antidepressant properties | Versatile scaffold for drug development |
| Benzylpiperidines | Piperidine derivative | Analgesic effects | Modifications lead to varied activities |
| Piperidinyl carboxamides | Carboxamide | Antimicrobial activity | Structural diversity influences bioactivity |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of [1,3'-Bipiperidine]-4-carboxamide dihydrochloride. Some notable findings include:
- Molecular Docking Studies : In silico analyses have been employed to predict the binding affinities of [1,3'-Bipiperidine]-4-carboxamide dihydrochloride to target proteins. These studies indicate potential interactions involving hydrogen bonds and hydrophobic interactions that could lead to significant biological effects.
- Antioxidant Activity : Compounds structurally related to [1,3'-Bipiperidine]-4-carboxamide have shown promising antioxidant activity in various assays, suggesting that modifications to the bipiperidine structure could enhance these properties .
- Enzyme Inhibition : The compound's ability to inhibit enzymes such as tyrosinase has been investigated through molecular docking approaches. Results indicated that specific structural features contribute to higher binding affinities compared to traditional inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
